Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and an oxazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the oxazolone ring, followed by the introduction of the piperidine ring and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe for investigating biological pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxazolone moiety can form covalent bonds with nucleophilic sites on proteins, while the piperidine ring may enhance binding affinity. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
- Tert-butylbenzene
- 1-Boc-piperidine-4-carboxaldehyde
Uniqueness
Compared to similar compounds, Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate stands out due to its combination of a tert-butyl group, a piperidine ring, and an oxazolone moiety
Properties
IUPAC Name |
tert-butyl 4-(6-methyl-2-oxo-1,3-benzoxazol-3-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-12-5-6-14-15(11-12)23-17(22)20(14)13-7-9-19(10-8-13)16(21)24-18(2,3)4/h5-6,11,13H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQKKDNZKSUHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)O2)C3CCN(CC3)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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